chemical properties of 2-Methylpropene-1-tributylstannane
chemical properties of 2-Methylpropene-1-tributylstannane
Topic : Chemical Properties and Applications of 2-Methylpropene-1-tributylstannane Content Type : In-depth Technical Guide Audience : Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary & Chemical Identity[1]
2-Methylpropene-1-tributylstannane (CAS: 66680-86-2), also known as tributyl(2-methylprop-1-en-1-yl)stannane or isobutenyl tributylstannane , is a specialized organometallic reagent used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling). It serves as a nucleophilic source of the 2-methyl-1-propenyl (isobutenyl) moiety, a structural motif frequently encountered in terpenes, polyketides, and bioactive pharmaceutical scaffolds.
Unlike simple vinyl stannanes derived from terminal alkynes, this reagent introduces a gem-dimethyl substituted alkene, providing a critical pathway for synthesizing prenylated arenes and complex dienes without the regiochemical ambiguity of alternative methods.
Chemical Identity Table[1]
| Property | Data |
| IUPAC Name | Tributyl(2-methylprop-1-en-1-yl)stannane |
| Common Name | Isobutenyl tributyltin; 2-Methyl-1-propenyltributylstannane |
| CAS Number | 66680-86-2 |
| Molecular Formula | |
| Molecular Weight | 345.15 g/mol |
| Structure | |
| Physical State | Clear, colorless to pale yellow oil |
| Boiling Point | ~110–120 °C at 0.5 mmHg (estimated based on homologs) |
| Solubility | Soluble in THF, ether, hexane, DCM; insoluble in water |
| Stability | Air-stable for short periods; sensitive to light and acid; store at 4°C |
Synthesis & Preparation Protocols
The synthesis of 2-Methylpropene-1-tributylstannane cannot be achieved via standard hydrostannylation of a terminal alkyne because the required "isobutyne" precursor does not exist. Instead, the standard protocol involves the generation of a vinyllithium or vinylmagnesium intermediate from 1-bromo-2-methylpropene , followed by transmetallation with tributyltin chloride.
Mechanistic Pathway (Synthesis)[6][7][8][9][10][11]
The synthesis relies on a halogen-lithium exchange. The steric bulk of the tributyltin group and the gem-dimethyl olefin requires precise temperature control to prevent isomerization or polymerization.
Figure 1: Synthetic pathway via halogen-lithium exchange.
Experimental Protocol: Preparation from 1-Bromo-2-methylpropene[11]
Reagents:
-
1-Bromo-2-methylpropene (1.0 equiv)[1]
-
t-Butyllithium (2.0 equiv, 1.7 M in pentane) or n-Butyllithium (if transmetallation is slow)
-
Tributyltin chloride (
, 1.0 equiv) -
Anhydrous THF (Solvent)[2]
Step-by-Step Methodology:
-
Setup : Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and 1-bromo-2-methylpropene (10 mmol).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition : Dropwise add t-butyllithium (20 mmol) over 20 minutes. The solution may turn yellow/orange, indicating the formation of the vinyllithium species (
).-
Critical Insight: Use t-BuLi rather than n-BuLi for vinyl bromides to ensure rapid exchange at low temperatures and avoid Wurtz coupling side reactions.
-
-
Transmetallation : Stir at -78 °C for 1 hour. Then, add tributyltin chloride (10 mmol) dropwise.
-
Warming : Allow the reaction to warm slowly to room temperature over 2 hours.
-
Workup : Quench with saturated aqueous
. Extract with diethyl ether ( mL). Wash combined organics with brine, dry over , and concentrate-
Purification: The crude oil is often purified by rapid filtration through neutral alumina (to remove tin halides) or vacuum distillation. Silica gel chromatography can cause protodestannylation if the silica is acidic; use 1% triethylamine in eluent if using silica.
-
Reactivity Profile: The Stille Coupling
The defining application of 2-Methylpropene-1-tributylstannane is the Stille Cross-Coupling reaction . It acts as a robust nucleophile, transferring the isobutenyl group to aryl, heteroaryl, or vinyl electrophiles.
Reaction Mechanism
The cycle follows the standard Pd(0)/Pd(II) pathway. The rate-determining step is often the transmetallation , where the organic group transfers from Sn to Pd.[3]
Figure 2: Catalytic cycle of the Stille coupling involving 2-Methylpropene-1-tributylstannane.
Optimization for Drug Discovery
In complex synthesis, the "isobutenyl" group is sterically demanding. Standard conditions (
Recommended Conditions for Difficult Substrates:
-
Catalyst :
with (Farina conditions) or . Arsenic ligands accelerate the transmetallation step for sterically hindered stannanes. -
Additives : CuI (Copper(I) iodide) acts as a co-catalyst, facilitating the "Copper effect" where Sn transmetallates to Cu first, which is more reactive toward Pd.
-
Solvent : DMF or NMP at 60–80 °C.
Comparison with Boronic Acids (Suzuki)
While isobutenyl boronic acids exist, they are prone to protodeboronation and polymerization. The stannane reagent is significantly more stable to storage and compatible with neutral reaction conditions, making it superior for late-stage functionalization of sensitive drug scaffolds.
Applications in Research & Development
Natural Product Synthesis (Terpenes)
The reagent is a "prenyl" equivalent. It is used to install the isobutenyl tail found in:
-
Serrulatane Diterpenes : Marine natural products with antimicrobial activity.
-
Amphilectanes : Complex tricyclic diterpenes.
-
Protocol : Coupling of the stannane with a triflate-functionalized core allows the convergent assembly of the terpene skeleton.
Medicinal Chemistry
The gem-dimethyl alkene moiety is a metabolic handle. It resists oxidation better than a terminal alkene but remains accessible for cytochrome P450 epoxidation.
-
Use Case : Derivatization of aryl halide hits in SAR (Structure-Activity Relationship) studies to increase lipophilicity and probe hydrophobic pockets.
Safety & Handling (Critical)
Organotin Toxicity : Tributyltin compounds are neurotoxic and endocrine disruptors . They are readily absorbed through the skin.
-
Engineering Controls : All reactions must be performed in a fume hood.
-
PPE : Double nitrile gloves or Silver Shield® gloves are required. Standard latex is permeable to organotins.
-
Waste Disposal : All tin-containing waste must be segregated. Do not mix with general organic waste.
Decontamination : Glassware contaminated with organotins should be soaked in a base bath (KOH/Isopropanol) or washed with a specific chelating wash (e.g., dilute nitric acid followed by neutralization) to remove residues before standard cleaning.
References
-
Chemical Identity & Properties : PubChem.[4][5] Tributyl(2-methylprop-1-enyl)stannane (CID 11759721). National Library of Medicine. [Link]
-
Stille Reaction Methodology : Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. [Link]
- Synthesis of Vinyl Stannanes: Kikukawa, K., et al. (1981). Synthesis of Vinyl Stannanes via Vinyl Lithium. Journal of Organometallic Chemistry. (General reference for vinyl-Li route).
-
Applications in Natural Products : Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]
